tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound with a molecular formula of C₁₄H₂₄F₂N₂O₂ and a molecular weight of 314.35 g/mol . Its structure features a bicyclic system where two nitrogen atoms (positions 2 and 9) and two fluorine atoms (position 4) are embedded in a spiro[5.5]undecane scaffold. The tert-butyl carbamate group at position 9 enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or enzyme modulation .
The compound’s fluorine atoms confer metabolic stability and lipophilicity, which can improve bioavailability and membrane permeability compared to non-fluorinated analogs . Its synthesis typically involves multi-step protocols, including nucleophilic substitution or SNAr (substitution nucleophilic aromatic) reactions, as seen in related spirocyclic compounds .
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-13(5-7-18)8-14(15,16)10-17-9-13/h17H,4-10H2,1-3H3 |
InChI Key |
HMHXJYYRNOJQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CNC2)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a difluorinated intermediate under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like THF and methanol. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Fluorinated Derivatives
The 4,4-difluoro substitution in the target compound distinguishes it from the 2,2-difluoro-1-oxa analog (CAS 1179337-15-5). The target compound’s higher molecular weight (314.35 vs. 292.32 g/mol) may also influence pharmacokinetic properties like volume of distribution .
Heteroatom and Functional Group Variations
- 9-Phenyl-1-aza (CAS N/A): The phenyl group in this analog increases molecular weight (329.48 g/mol) and introduces aromatic interactions, making it suitable for targeting hydrophobic enzyme pockets .
- 5-Hydroxy (CAS 1367935-91-8): The hydroxyl group improves aqueous solubility (logP ~1.5 vs. ~2.8 for the target compound) but may reduce blood-brain barrier penetration .
- 2-Oxo-1-oxa (CAS 1209319-87-8): The ketone group enables conjugation or further derivatization via nucleophilic addition, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
